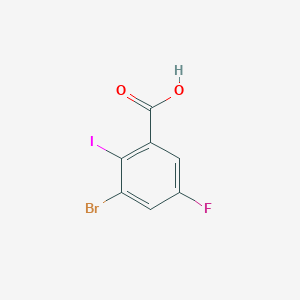
2-(3-Methylcyclopentyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylcyclopentyl)acetaldehyde is an organic compound belonging to the aldehyde family. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound features a cyclopentane ring with a methyl group at the third position and an acetaldehyde group attached to the second position. It is a versatile compound with various applications in organic synthesis and industrial processes.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including this compound, is the oxidation of primary alcohols.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes, followed by reductive workup to yield the desired aldehyde.
Hydration of Alkynes: Hydration of terminal alkynes using mercuric sulfate in aqueous sulfuric acid can also produce aldehydes.
Industrial Production Methods:
Catalytic Oxidation: Industrially, aldehydes can be produced via catalytic oxidation of hydrocarbons.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reducing Agents: NaBH4, LiAlH4.
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products:
Carboxylic Acid: Formed from oxidation.
Alcohol: Formed from reduction.
Acetals and Hemiacetals: Formed from nucleophilic addition of alcohols.
Aplicaciones Científicas De Investigación
2-(3-Methylcyclopentyl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Methylcyclopentyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Dehydrogenases (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cyclopentane ring.
Cyclopentanone: A ketone with a cyclopentane ring but with the carbonyl group bonded to two carbon atoms instead of one hydrogen.
2-Methylcyclopentanone: Similar to 2-(3-Methylcyclopentyl)acetaldehyde but with a ketone functional group instead of an aldehyde.
Uniqueness:
Structural Complexity: The presence of both a cyclopentane ring and an aldehyde group makes this compound unique compared to simpler aldehydes and ketones.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-(3-methylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3 |
Clave InChI |
GVOLJUIKNSUFMB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)





![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)






![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
